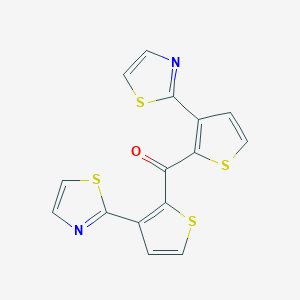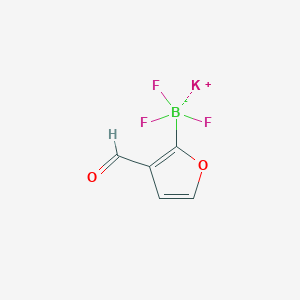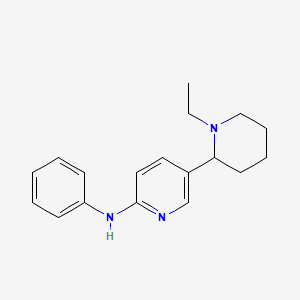
Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone is a heterocyclic compound that incorporates both thiazole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone typically involves the reaction of thioamides with α-halocarbonyl compounds. One common method includes the reaction of 2-oxo-2-phenylethanethioamide with phenacyl bromide in acetone in the presence of triethylamine . This reaction is a modified version of the Hantzsch thiazole synthesis, which is a well-known method for producing thiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as solvent choice and temperature control, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for developing new pharmaceuticals.
Medicine: Due to its anticancer properties, it is being explored for potential use in cancer therapy.
作用機序
The mechanism of action of Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone involves its interaction with various molecular targets and pathways. The thiazole and thiophene rings can interact with biological macromolecules, leading to inhibition of enzymes or disruption of cellular processes. For example, the compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit similar biological activities.
Thiophene Derivatives: Thiophene-based compounds, such as thiophene-2-carboxylic acid, also show comparable properties.
Uniqueness
Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone is unique due to the combination of both thiazole and thiophene rings in its structure. This dual presence enhances its biological activity and broadens its range of applications compared to compounds containing only one of these moieties .
特性
分子式 |
C15H8N2OS4 |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
bis[3-(1,3-thiazol-2-yl)thiophen-2-yl]methanone |
InChI |
InChI=1S/C15H8N2OS4/c18-11(12-9(1-5-19-12)14-16-3-7-21-14)13-10(2-6-20-13)15-17-4-8-22-15/h1-8H |
InChIキー |
QRLINOOAXDGZJY-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1C2=NC=CS2)C(=O)C3=C(C=CS3)C4=NC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)
![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11816389.png)

![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)


![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)

![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)



